4-Bromo-6-methoxy-1,3-benzodioxole

Catalog No.
S15951018
CAS No.
55950-26-0
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-methoxy-1,3-benzodioxole

CAS Number

55950-26-0

Product Name

4-Bromo-6-methoxy-1,3-benzodioxole

IUPAC Name

4-bromo-6-methoxy-1,3-benzodioxole

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c1-10-5-2-6(9)8-7(3-5)11-4-12-8/h2-3H,4H2,1H3

InChI Key

UOZOWUOPLNAWRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)OCO2

4-Bromo-6-methoxy-1,3-benzodioxole is an organic compound characterized by its molecular formula C8H7BrO3C_8H_7BrO_3. It is a derivative of 1,3-benzodioxole, distinguished by the presence of a bromine atom at the 4-position and a methoxy group at the 6-position. This unique structure contributes to its chemical and biological properties, making it a subject of interest in various fields of research, including organic synthesis and medicinal chemistry.

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, allowing for the formation of diverse derivatives under suitable catalytic conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, modifying its functional groups and potentially altering its biological activity.
  • Coupling Reactions: It can participate in reactions such as Suzuki–Miyaura coupling, which involves palladium catalysts and boron reagents to create carbon-carbon bonds.

The specific products formed depend on the reagents and conditions employed during these reactions.

Research indicates that 4-Bromo-6-methoxy-1,3-benzodioxole exhibits potential biological activities. Notably, compounds derived from 1,3-benzodioxole have been shown to interact with microtubules, leading to mitotic blockade and apoptosis in cancer cells. This suggests that 4-Bromo-6-methoxy-1,3-benzodioxole may possess anticancer properties, although further studies are required to elucidate its mechanisms of action and efficacy in biological systems .

The synthesis of 4-Bromo-6-methoxy-1,3-benzodioxole can be achieved through various methods:

  • Bromination: One common approach involves the bromination of 1,3-benzodioxole derivatives. For example, starting with 1,3-benzodioxole-5-carboxaldehyde can yield the desired compound after bromination.
  • Industrial Production: In industrial settings, large-scale bromination reactions are conducted under controlled conditions to maximize yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for successful synthesis .

4-Bromo-6-methoxy-1,3-benzodioxole has several applications:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is investigated for its potential therapeutic applications due to its structural similarity to bioactive molecules.
  • Industrial Use: It is utilized in the production of various industrial chemicals and materials.

The interaction studies involving 4-Bromo-6-methoxy-1,3-benzodioxole focus on its binding affinity to specific molecular targets. For instance, derivatives of benzodioxole have shown interactions with microtubules that may lead to significant biological effects such as cell cycle arrest and apoptosis. Further research is necessary to fully understand these interactions and their implications for drug development .

Several compounds share structural similarities with 4-Bromo-6-methoxy-1,3-benzodioxole. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
6-Bromo-1,3-benzodioxoleC7H5BrO2C_7H_5BrO_2Lacks the methoxy group; simpler structure
5-(Bromomethyl)-1,3-benzodioxoleC8H7BrO3C_8H_7BrO_3Different substitution pattern; potential for varied reactivity
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)C10H10O3C_{10}H_{10}O_3Contains a propenyl group; offers different biological activity

Uniqueness

The uniqueness of 4-Bromo-6-methoxy-1,3-benzodioxole lies in its specific substitution pattern. The combination of bromine and methoxy groups imparts distinct chemical properties that enhance its utility as an intermediate in organic synthesis and as a candidate for medicinal chemistry research. This specificity allows it to exhibit unique biological activities compared to other similar compounds .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

229.95786 g/mol

Monoisotopic Mass

229.95786 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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